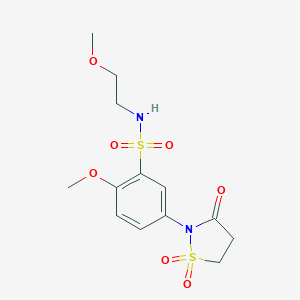
1-butyl-2-methyl-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical properties. BMQ has a quinoline ring structure with a butyl and methyl substituent at positions 1 and 2, respectively. This compound has shown significant potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then undergo various chemical reactions, such as redox reactions and ligand exchange reactions, which can lead to changes in fluorescence or corrosion inhibition.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1-butyl-2-methyl-4(1H)-quinolinone. However, it has been shown to have low toxicity in animal studies, indicating potential for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-2-methyl-4(1H)-quinolinone has several advantages for use in lab experiments, including its high solubility in organic solvents and its fluorescent properties. However, its synthesis can be challenging and time-consuming, and its mechanism of action is not well understood, which can limit its applications.
Direcciones Futuras
1. Investigation of the mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone and the formation of coordination complexes with metal ions.
2. Development of new synthetic methods for the production of 1-butyl-2-methyl-4(1H)-quinolinone and its derivatives.
3. Optimization of the fluorescent properties of 1-butyl-2-methyl-4(1H)-quinolinone for use in biomedical imaging applications.
4. Exploration of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a corrosion inhibitor for new metals and alloys.
5. Investigation of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a precursor for the synthesis of other compounds with unique chemical properties.
In conclusion, 1-butyl-2-methyl-4(1H)-quinolinone has shown significant potential in various scientific research applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds. While there is still much to learn about its mechanism of action and potential applications, 1-butyl-2-methyl-4(1H)-quinolinone is a compound that holds promise for future research.
Métodos De Síntesis
1-butyl-2-methyl-4(1H)-quinolinone can be synthesized through a multistep process that involves the condensation of 2-methylquinoline with butanal, followed by oxidation and cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-butyl-2-methyl-4(1H)-quinolinone has been extensively studied in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological and environmental samples. 1-butyl-2-methyl-4(1H)-quinolinone has also been investigated as a corrosion inhibitor for various metals, including aluminum and steel. Additionally, 1-butyl-2-methyl-4(1H)-quinolinone has been used as a precursor for the synthesis of other compounds, such as 2-methyl-4-quinolone and 2-methyl-4-quinolone-3-carboxylic acid.
Propiedades
Nombre del producto |
1-butyl-2-methyl-4(1H)-quinolinone |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-butyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
PKUPVMASNMZASU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
SMILES canónico |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
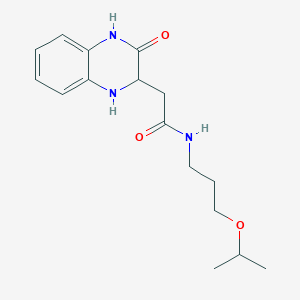
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
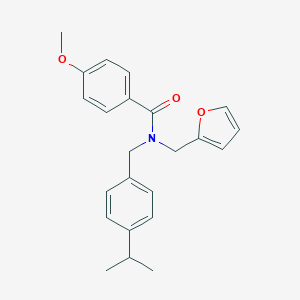
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

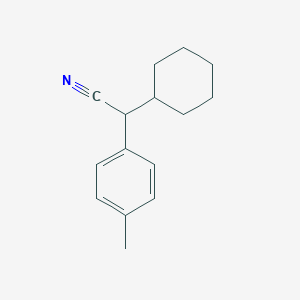
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
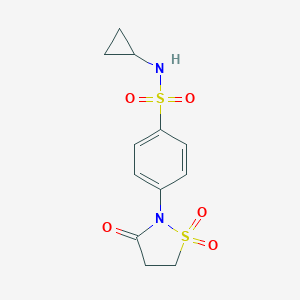
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
